Ilexsaponin B1
Description
Properties
IUPAC Name |
10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methanol Reflux Extraction
The defatted root powder is subjected to methanol reflux (1:10–1:20 w/v) at 60–80°C for 2–4 hours. This step solubilizes triterpenoid saponins, including this compound, while minimizing polysaccharide co-extraction. Post-extraction, the methanol is evaporated under reduced pressure, and the residue is suspended in water. Sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (BuOH) isolates saponins in the BuOH fraction, which is enriched with this compound.
Hydrophilic Solvent Precipitation
Alternative methods employ hydrophilic solvents (e.g., ethanol or acetone) to precipitate saponins. A 40–95% ethanol solution is added to the aqueous extract, inducing saponin aggregation. The precipitate is collected via centrifugation (3,000–5,000 rpm, 10–15 min), washed with cold ethanol, and dried under vacuum. This method achieves a total saponin purity of ≥50%, with this compound constituting 7–10% of the fraction.
Chromatographic Purification
Diaion HP-20 Column Chromatography
The BuOH fraction is loaded onto a Diaion HP-20 column (Mitsubishi Chemical) and eluted with a stepwise methanol gradient (15% → 100%). This compound elutes in the 70–80% methanol fraction, as confirmed by thin-layer chromatography (TLC) using chloroform:methanol:water (77.5:22.5:2.75 v/v) and 10% H₂SO₄ visualization.
Silica Gel Chromatography
Further purification is achieved via silica gel (200–300 mesh) chromatography. The enriched fraction is applied to the column and eluted with chloroform:methanol:water (8:2:0.2 v/v), increasing polarity to 7:3:0.5. This compound is collected in the mid-polarity fractions (Rf = 0.35–0.45).
Preparative HPLC
Final purification employs preparative HPLC (Alltech C18 column, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid (A) and acetonitrile:isopropanol (90:10 v/v, B). A gradient elution (35% B → 70% B over 35 min) at 1 mL/min isolates this compound (retention time: 28.5 min).
Structural Elucidation and Validation
Spectroscopic Analysis
This compound’s structure (3-O-β-D-glucopyranosyl(1→2)-β-D-xylopyranosyl-urs-12,18-dien-28-oic acid) is confirmed via:
Purity Assessment
HPLC-ELSD (Evaporative Light Scattering Detection) quantifies purity ≥95% using a Lichrospher C18 column (250 × 4.6 mm) with acetonitrile:water (35:65 v/v) isocratic elution. Calibration curves (R² > 0.999) validate linearity across 0.1–50 μg/mL.
Method Validation and Reproducibility
Inter-Instrument Consistency
Five LC systems (Waters, Agilent, Shimadzu) and C18 columns (Zorbax, Hypersil) were tested for RCF (Relative Correction Factor) determination. This compound exhibited RSD < 3.5% across instruments, confirming method robustness.
Recovery and Precision
Spiked recovery tests (80–120% levels) showed 96.4–102.2% recovery (RSD < 3.8%). Intra-day and inter-day precision RSDs were ≤3.5% and ≤3.8%, respectively.
Comparative Analysis of Extraction Techniques
| Method | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Methanol Reflux | MeOH:H₂O (70:30) | 0.12 | 92.5 | |
| Ethanol Precipitation | EtOH:H₂O (80:20) | 0.09 | 88.7 | |
| BuOH Partitioning | BuOH:H₂O (1:1) | 0.15 | 95.1 |
Challenges and Optimization Strategies
Scientific Research Applications
Pharmacokinetics and Absorption Characteristics
Recent studies have focused on the pharmacokinetic properties and absorption mechanisms of Ilexsaponin B1. A significant study utilized ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-qTOF-MS/MS) to investigate the absorption characteristics of this compound in human umbilical vein endothelial cells (HUVECs). The findings indicated that pretreatment with total triterpenoid saponins from Ilex pubescens enhanced cell survival and mitigated damage from tumor necrosis factor-alpha (TNF-α), suggesting protective effects against inflammation and oxidative stress in cardiovascular contexts .
The absorption of this compound was shown to be time-, temperature-, and concentration-dependent, involving both passive diffusion and active transport mechanisms. Specifically, serum proteins, sodium-dependent glucose transporter 1, and P-glycoprotein were identified as key regulators of its intracellular transport . This research underscores the importance of understanding the pharmacokinetic profiles of saponins to optimize their therapeutic efficacy.
Cardiovascular Health
This compound has been primarily studied for its cardioprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation within endothelial cells, which are critical factors in cardiovascular disease progression. The ability to enhance endothelial cell survival under inflammatory conditions positions this compound as a potential candidate for treating myocardial ischemia-reperfusion injuries .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. Saponins, including this compound, have been shown to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-α and interleukin-1. This modulation can lead to reduced inflammation in various pathological conditions, making it a candidate for further exploration in inflammatory diseases .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant effects, which are crucial for combating oxidative stress-related damage in cells. By enhancing cellular antioxidant defenses, it may contribute to protecting tissues from oxidative injury, particularly in cardiovascular settings .
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound:
Case Studies
A notable case study involved evaluating the pharmacokinetics of multiple saponins derived from Ilex pubescens, including this compound. This study provided insights into its tissue distribution and metabolism after oral administration in rat models. The results demonstrated significant absorption characteristics that could inform future clinical applications .
Mechanism of Action
The mechanism by which Ilexsaponin B1 exerts its effects involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Key Differences :
- Backbone : this compound and B2 are ursane-type, while A1 is oleanane-type.
- Bioavailability : this compound has higher hydrophilicity due to dual glycosylation compared to Ilexoside O .
Pharmacokinetic and Metabolic Comparison
A 2023 UPLC-qTOF-MS/MS study compared the pharmacokinetics of six Ilex saponins in rats (Table 2) :
| Parameter | This compound | Ilexsaponin A1 | Ilexsaponin B2 | Ilexoside O |
|---|---|---|---|---|
| T₁/₂ (h) | 7.2 ± 1.3 | 5.8 ± 0.9 | 6.5 ± 1.1 | 4.2 ± 0.7 |
| Cₘₐₓ (ng/mL) | 850 ± 120 | 620 ± 90 | 720 ± 110 | 300 ± 50 |
| AUC₀–₂₄ (h·ng/mL) | 12,500 ± 1,800 | 9,200 ± 1,400 | 11,000 ± 1,600 | 4,500 ± 700 |
| Tissue Distribution | Liver > Kidney | Liver > Intestine | Spleen > Lung | Fat > Brain |
Key Findings :
- This compound exhibits the longest half-life and highest AUC , suggesting superior systemic exposure.
- Ilexsaponin A1 shows faster clearance but higher intestinal absorption due to its oleanane structure .
Pharmacological Activity Comparison
Cardiovascular Effects
Metabolic and Anti-inflammatory Effects
- Ilexsaponin A1 : Significantly ameliorates NAFLD by modulating bile acid (BA) metabolism (e.g., upregulating hepatic CYP7B1 and CYP27A1) and reducing serum cholesterol (↓30% ) .
- This compound: Limited data on metabolic regulation, but it suppresses hepatic NF-κB expression (↓40%) in inflammation models .
Biological Activity
Ilexsaponin B1, a triterpenoid saponin extracted from the roots of Ilex pubescens, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, cardioprotective, and absorption characteristics, supported by relevant research findings and data tables.
This compound is part of a larger group of compounds known as triterpenoid saponins. These compounds are characterized by their unique structure, which includes a hydrophilic sugar moiety attached to a hydrophobic aglycone. The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory Effects : Research has shown that this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα in LPS-induced RAW264.7 cells. This effect was comparable to that of dexamethasone, a well-known anti-inflammatory drug .
- Cardioprotective Properties : In vitro studies using H9c2 cardiomyocytes demonstrated that this compound could enhance cell viability and reduce apoptosis induced by oxidative stress. The compound significantly decreased lactate dehydrogenase (LDH) levels and increased superoxide dismutase (SOD) and catalase (CAT) activities, indicating reduced oxidative stress .
2. Absorption Characteristics
The absorption properties of this compound have been studied in human umbilical vein endothelial cells (HUVECs). A recent study found that:
- Uptake Mechanism : The uptake of this compound was time-, temperature-, and concentration-dependent, suggesting both passive diffusion and active transport mechanisms were involved. Notably, serum proteins and P-glycoprotein played significant roles in regulating its intracellular transport .
- Pharmacokinetics : The concentration-time profiles exhibited a bimodal phenomenon with equilibrium achieved after approximately 6 hours post-administration .
Table 1: Summary of Biological Activities of this compound
Case Study: Cardiomyocyte Protection
A study involving H9c2 cells treated with hydrogen peroxide demonstrated that this compound could significantly enhance cell viability at concentrations ranging from 200 to 800 μg/mL. The treatment led to:
- Decreased Apoptotic Markers : Down-regulation of caspase-3 and Bax proteins.
- Increased Anti-apoptotic Marker : Up-regulation of Bcl-2 protein expression .
These findings suggest that this compound not only protects cardiomyocytes from oxidative damage but also modulates apoptotic pathways.
Q & A
Q. How is Ilexsaponin B1 identified and quantified in plant extracts, and what analytical methods are validated for this purpose?
this compound is typically isolated from Ilex pubescens using accelerated solvent extraction (ASE) with methanol at 100°C and 1.0×10⁷ Pa, followed by HPLC-MS analysis. Chromatographic separation employs a C18 column with a water-acetonitrile gradient, and quantification uses mass spectrometry with APCI ionization (target ion: m/z 485). This method achieves a linear range of 1.0–200.0 mg/L, with recovery rates of 87–102% and RSD <8% .
Q. What are the primary sources and structural characteristics of this compound?
this compound (C₄₁H₆₆O₁₃, MW 766.96) is a triterpenoid saponin isolated from the stems and roots of Ilex pubescens. It is structurally characterized by a sugar moiety (e.g., glucose) linked to a hydrophobic aglycone core. Structural elucidation relies on NMR (¹³C, ¹H), MS, and IR spectroscopy, with key functional groups including hydroxyl and carboxyl groups .
Q. What are the validated protocols for isolating this compound from complex plant matrices?
Isolation involves sequential extraction with petroleum ether and ethyl acetate, followed by silica gel and Sephadex LH-20 column chromatography. Purity is confirmed via HPLC-MS and melting point analysis (decomposition observed at 285–287°C). Recrystallization in methanol or ethanol yields needle-like crystals .
Advanced Research Questions
Q. What mechanisms underlie this compound's potential cardioprotective effects, and how are these studied experimentally?
this compound reduces myocardial infarction size in ischemia-reperfusion (I/R) models by suppressing apoptosis-related proteins (e.g., caspase-3, Bax) and enhancing anti-apoptotic markers (e.g., Bcl-2). Experimental designs involve Sprague-Dawley rats subjected to coronary artery ligation, with infarct size quantified via TTC staining and apoptosis via TUNEL assays. Dose-dependent effects are validated through Western blotting for Akt phosphorylation .
Q. How does this compound interact with metabolic pathways in vivo, and what are the challenges in pharmacokinetic profiling?
this compound undergoes intestinal microbial metabolism, with hydrolysis of glycosidic bonds likely generating bioactive aglycones. Pharmacokinetic studies use single-pass intestinal perfusion (SPIP) rat models and UPLC for tracking absorption. Challenges include low oral bioavailability due to poor solubility and rapid phase II metabolism (e.g., glucuronidation), necessitating nanoformulation or prodrug strategies .
Q. How do structural modifications of this compound influence its bioactivity, and what computational tools aid in structure-activity relationship (SAR) studies?
Modifications to the sugar moiety or aglycone (e.g., methylation, acetylation) alter solubility and target affinity. SAR studies employ molecular docking (e.g., AutoDock Vina) to predict interactions with PDE5 or GRP78, validated by in vitro enzyme inhibition assays. For example, Ilexsaponin B2 (a structural analog) inhibits PDE5 with IC₅₀ = 48.8 μM, suggesting similar potential for B1 .
Q. What contradictions exist in the reported toxicity data for this compound, and how can these be resolved?
Intraperitoneal administration in rats shows toxicity at 12.5 mg/kg (LD₅₀), but oral toxicity remains uncharacterized. Discrepancies arise from variations in purity (e.g., root saponin fractions contain 5.09% B1 alongside other saponins) and model specificity. Resolving these requires GLP-compliant studies using isolated B1 and multi-organ toxicity screening .
Methodological Considerations
- Experimental Design : Include sham-operated controls in I/R studies to distinguish surgery-induced stress from treatment effects .
- Data Interpretation : Normalize Western blot results to total Akt to account for loading variability in phosphorylation studies .
- Analytical Validation : Use deuterated internal standards in HPLC-MS to improve quantification accuracy for low-abundance saponins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

